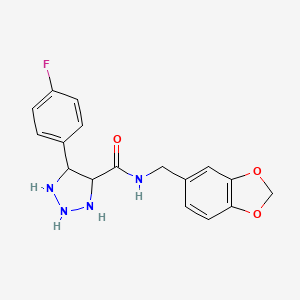
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide, also known as BFT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. BFT is a triazolidine derivative that has been synthesized using a specific method, and it has been shown to have unique biochemical and physiological effects.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has been shown to have potential applications in various fields of scientific research. In the field of medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has been studied for its potential as an anticancer agent. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has selective cytotoxicity towards cancer cells, making it a promising candidate for further development as an anticancer drug. N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has been shown to have unique biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has also been shown to have antioxidant and neuroprotective effects. N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is its relatively simple synthesis method, which allows for easy production in a laboratory setting. N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide also has unique biochemical and physiological effects, which make it a promising candidate for further research. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide as an anticancer agent, with further studies needed to determine its efficacy and safety in preclinical and clinical settings. Another area of interest is the exploration of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide's anti-inflammatory and neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide and to improve its solubility in aqueous solutions.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is a novel compound with unique biochemical and physiological effects that has potential applications in various fields of scientific research. The synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is relatively simple, and its mechanism of action involves the inhibition of specific enzymes involved in cancer cell growth and inflammation. While there are limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide in certain experiments, its promising properties make it a promising candidate for further research and development.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide involves the reaction of 1,3-benzodioxole with 4-fluorobenzaldehyde to form an intermediate compound, which is then reacted with triazole and acetic anhydride to form the final product. The synthesis method of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is relatively simple and can be carried out in a laboratory setting with ease. The yield of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide can be optimized by adjusting the reaction conditions, such as temperature and reaction time.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-12-4-2-11(3-5-12)15-16(21-22-20-15)17(23)19-8-10-1-6-13-14(7-10)25-9-24-13/h1-7,15-16,20-22H,8-9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCATKPLQSZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3C(NNN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

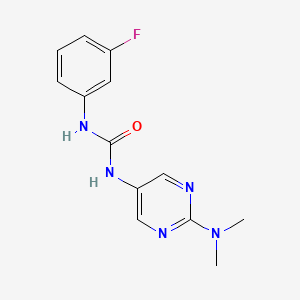
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2786902.png)
![1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2786903.png)
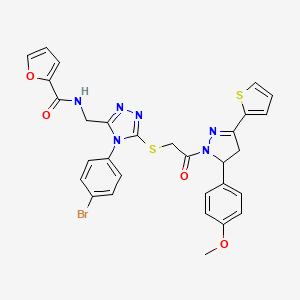
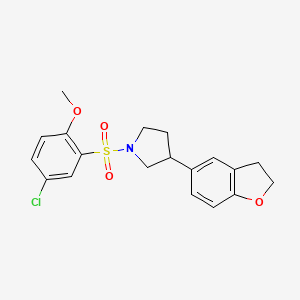
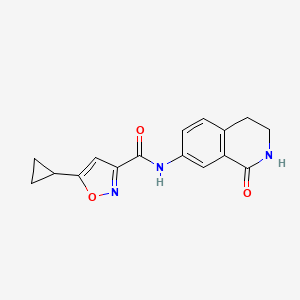
![N-(1-cyanocyclobutyl)-N-methyl-3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B2786907.png)
![2-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2786908.png)
![Methyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2786912.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2786913.png)
![3-{[(4-Fluorophenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2786915.png)
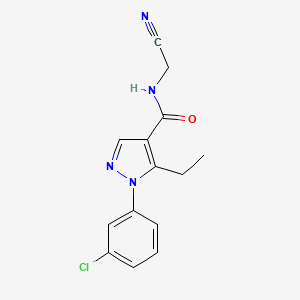
![2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2786918.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2786922.png)